Validated Efficacy: MI-389 Degrader Built with Thalidomide-NH-C6-NH-Boc Achieves Single-Digit Nanomolar Potency
The PROTAC degrader MI-389, which is synthesized using Thalidomide-NH-C6-NH-Boc as its E3 ligase ligand-linker intermediate [1], demonstrates potent, sub-100 nM antiproliferative activity in cell-based assays . This provides quantifiable evidence for the functional competency of this specific linker-ligand combination.
| Evidence Dimension | Antiproliferative Activity (Cell Growth Inhibition) |
|---|---|
| Target Compound Data | MI-389: EC50 = 21.3 nM |
| Comparator Or Baseline | Parent inhibitor (Sunitinib): EC50 = 17.3 nM |
| Quantified Difference | MI-389 activity is comparable to the parent inhibitor (EC50 difference of 4 nM). |
| Conditions | Kasumi-1 and GIST-T1 cells treated with 0-1 µM for 72 hours . |
Why This Matters
This demonstrates that the Thalidomide-NH-C6-NH-Boc module, when conjugated to sunitinib, yields a functional PROTAC with potent cellular activity, validating its utility in degrader development.
- [1] Ishoey, M., et al. (2018). Translation Termination Factor GSPT1 Is a Phenotypically Relevant Off-Target of Heterobifunctional Phthalimide Degraders. ACS Chem. Biol., 13(3), 553-560. View Source
